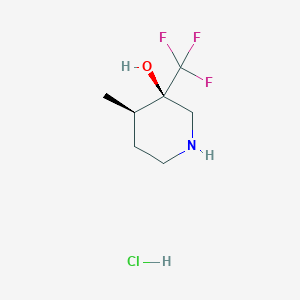

cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl

Description

cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride (CAS: 1951444-38-4) is a piperidine derivative with a molecular formula of C₇H₁₃ClF₃NO and a molar mass of 219.63 g/mol . Its structure features a hydroxyl group at position 3, a methyl group at position 4 (cis-configuration), and a trifluoromethyl group at position 3 on the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

(3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBAHTMOCURVRQ-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@]1(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride typically involves the reaction of 4-methylpiperidine with trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL HCl , we compare it with structurally analogous piperidine derivatives (Table 1). Key differences in substituents, stereochemistry, and physicochemical properties are highlighted.

Table 1: Structural and Chemical Comparison

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to the aminomethyl (-CH₂NH₂) group in the analogous compound . The methyl (-CH₃) group at position 4 (cis) may influence steric interactions in receptor binding, contrasting with the smaller hydrogen atom in unsubstituted piperidin-3-ol.

Acid/Base Properties: The hydrochloride salt in the target compound improves aqueous solubility relative to the free base form.

Stereochemical Considerations: Both compounds exhibit cis-configuration at positions 3 and 4, which may confer specificity in biological interactions (e.g., enzyme inhibition).

Research Findings and Limitations

- Synthetic Accessibility: The trifluoromethyl group in the target compound requires specialized fluorination techniques, increasing synthesis complexity compared to non-fluorinated analogs .

- Biological Data Gaps : While piperidin-3-ol derivatives are studied for CNS and antimicrobial applications, pharmacological data for cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL HCl remain scarce.

- Stability : The trifluoromethyl group likely improves thermal and chemical stability over hydroxylated analogs, though experimental validation is needed .

Notes

Structural Diversity: Minor substituent changes (e.g., -CF₃ vs. -CH₂NH₂) significantly alter physicochemical profiles, necessitating case-by-case evaluation.

Future Directions : Priority should be given to in vitro ADMET studies and receptor-binding assays to elucidate functional differences.

Biological Activity

cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride (often referred to as "cis-4-MTP") is a piperidine derivative that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity of cis-4-MTP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its pharmacokinetic properties and biological interactions. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Research indicates that cis-4-MTP may interact with various biological pathways:

- Neurotransmitter Modulation : Preliminary studies suggest that cis-4-MTP may influence neurotransmitter systems, particularly those involving acetylcholine. Its structural similarity to known cholinergic agents implies potential activity as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Antitumor Activity : In vitro studies have demonstrated that cis-4-MTP exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in tumor cells through mechanisms involving the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Anti-inflammatory Effects : There is emerging evidence that cis-4-MTP may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Recent studies have explored the biological activity of cis-4-MTP in various contexts:

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study by Liu et al. (2023) investigated the neuroprotective effects of cis-4-MTP in a mouse model of Alzheimer's disease. The compound was shown to improve cognitive function and reduce amyloid plaque formation, suggesting a potential role in neurodegenerative disease management .

Case Study 2: Cancer Cell Apoptosis

In a study focused on lung cancer cells, cis-4-MTP demonstrated significant cytotoxicity compared to standard chemotherapy agents. The mechanism was linked to the activation of caspase pathways leading to apoptosis, indicating its potential as an adjunct therapy in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of cis-4-MTP has not been extensively characterized; however, its structural properties suggest favorable absorption and distribution characteristics. Safety assessments in preliminary studies indicate a tolerable profile with minimal adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to assess the purity and structural integrity of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL HCl?

- Methodological Answer :

- HPLC with UV detection : Use a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to resolve impurities. Calibrate against a reference standard (e.g., USP-grade analogs as in ).

- NMR Spectroscopy : Employ , , and NMR to confirm the trifluoromethyl group and stereochemistry. Compare chemical shifts with structurally similar piperidine derivatives (e.g., methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl in ).

- Elemental Analysis : Verify elemental composition (C, H, N, F, Cl) within ±0.4% of theoretical values .

Q. How can researchers safely handle and store cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL HCl in laboratory settings?

- Methodological Answer :

- Storage : Preserve in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 15–30°C to prevent hydrolysis or degradation (similar to Mefloquine HCl protocols in ).

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; if exposed, rinse with water for 15 minutes (as per SDS guidelines in ).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Q. What synthetic routes are reported for analogous trifluoromethyl-piperidine derivatives, and how can they guide synthesis of the target compound?

- Methodological Answer :

- Reductive Amination : Optimize reaction of trifluoromethyl ketones with methylamine derivatives under hydrogenation (e.g., PharmaBlock’s synthesis of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol in ).

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the cis-isomer, as demonstrated for (3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol ().

- Yield Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., Pd/C vs. PtO₂) to enhance stereoselectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis or characterization?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, as applied to crystalline forms of related piperidine analogs ().

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) to separate enantiomers and validate cis/trans ratios.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry when crystals are unavailable .

Q. What strategies mitigate polymorphism issues in hydrochloride salts of piperidine derivatives during formulation?

- Methodological Answer :

- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable polymorphs. Refer to patent methods for (3R,4R)-4-amino-piperidin-3-ol crystalline forms ().

- Thermal Analysis : Perform DSC and TGA to identify phase transitions and hydrate formation.

- Excipient Compatibility : Co-crystallize with cellulose derivatives to enhance stability under accelerated aging conditions (40°C/75% RH) .

Q. How do researchers address conflicting bioactivity data in in vitro vs. in vivo studies for trifluoromethyl-piperidine compounds?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).

- Prodrug Design : Modify hydroxyl groups to esters or carbamates to improve bioavailability, as seen in mefloquine analogs ().

- PK/PD Modeling : Corrogate plasma half-life () and receptor binding affinity (IC₅₀) to refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.